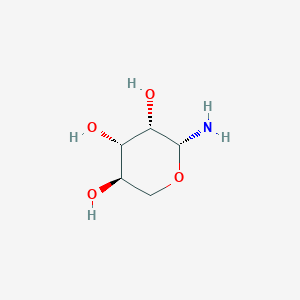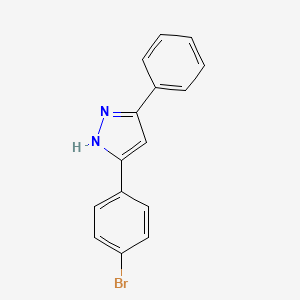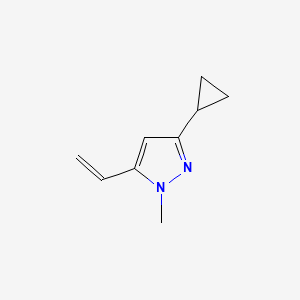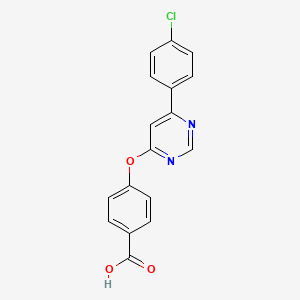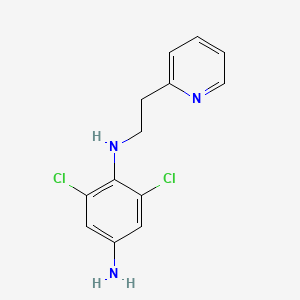
2,6-Dichloro-N1-(2-(pyridin-2-yl)ethyl)benzene-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dichloro-N1-(2-(pyridin-2-yl)ethyl)benzene-1,4-diamine is an organic compound with the molecular formula C13H13Cl2N3 This compound features a benzene ring substituted with two chlorine atoms and a pyridine ring attached via an ethyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-N1-(2-(pyridin-2-yl)ethyl)benzene-1,4-diamine typically involves the reaction of 2,6-dichlorobenzene-1,4-diamine with 2-(pyridin-2-yl)ethyl halides under inert conditions. Common solvents used in this reaction include dimethylformamide (DMF) and chlorinated hydrocarbons . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also employed to minimize waste and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dichloro-N1-(2-(pyridin-2-yl)ethyl)benzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can replace the chlorine atoms under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
2,6-Dichloro-N1-(2-(pyridin-2-yl)ethyl)benzene-1,4-diamine has several scientific research applications:
Mecanismo De Acción
The mechanism by which 2,6-Dichloro-N1-(2-(pyridin-2-yl)ethyl)benzene-1,4-diamine exerts its effects involves interactions with specific molecular targets. The pyridine ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the compound can interact with enzymes and receptors, modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dichloro-N,N-dimethylpyridin-4-amine: Similar in structure but with different substituents on the nitrogen atoms.
2,6-Dichloro-N-(2-(cyclopropanecarboxamido)pyridin-4-yl)benzamide: Another related compound with a cyclopropane carboxamide group.
3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine: Contains a tetrazine ring and exhibits different chemical properties.
Uniqueness
2,6-Dichloro-N1-(2-(pyridin-2-yl)ethyl)benzene-1,4-diamine is unique due to its specific substitution pattern and the presence of both chlorine and pyridine moieties.
Propiedades
Fórmula molecular |
C13H13Cl2N3 |
|---|---|
Peso molecular |
282.17 g/mol |
Nombre IUPAC |
2,6-dichloro-1-N-(2-pyridin-2-ylethyl)benzene-1,4-diamine |
InChI |
InChI=1S/C13H13Cl2N3/c14-11-7-9(16)8-12(15)13(11)18-6-4-10-3-1-2-5-17-10/h1-3,5,7-8,18H,4,6,16H2 |
Clave InChI |
CVLASPRHISNAPR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)CCNC2=C(C=C(C=C2Cl)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




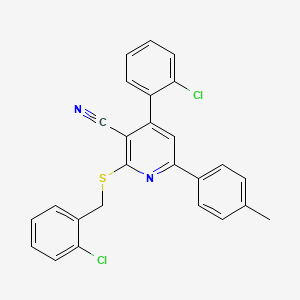
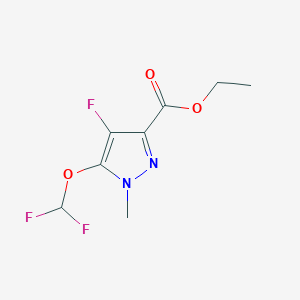

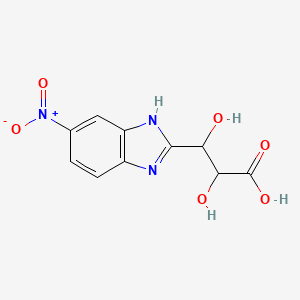
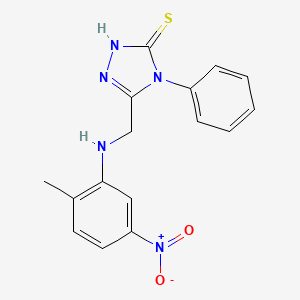
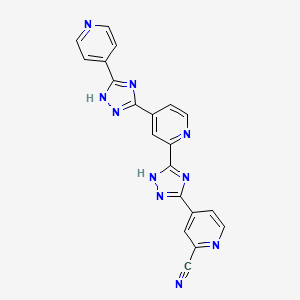

![7-tert-Butyl 3-methyl 8,9-dihydro-5H-imidazo[1,5-d][1,4]diazepine-3,7(6H)-dicarboxylate](/img/structure/B11775643.png)
